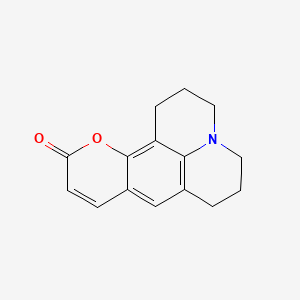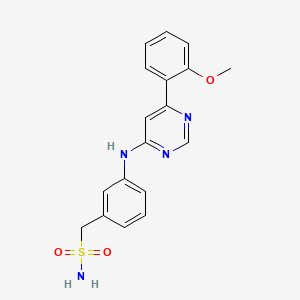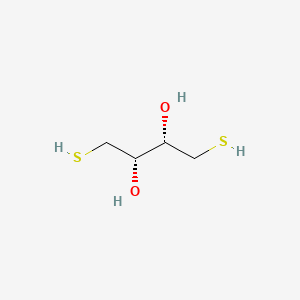
Leonurina
Descripción general
Descripción
Leonurina: SCM-198 en investigación) es un pseudoalcaloide que se encuentra en varias plantas de la familia Lamiaceae . Se ha aislado de especies como Leonotis leonurus , Leonurus nepetifolia , Leonurus japonicus y Leonurus cardiaca Tradicionalmente, la valeriana roja se ha utilizado en la medicina herbal, particularmente para fines ginecológicos .
Aplicaciones Científicas De Investigación
a. Usos Medicinales:
Efectos Uterinos: La leonurina exhibe efectos excitatorios sobre el útero en varios modelos animales. Mejora las contracciones uterinas y puede ser relevante en ginecología.
Efectos Cardiovasculares: A dosis bajas, la this compound mejora las contracciones del corazón de la rana, pero las dosis altas conducen a la inhibición. También afecta los vasos sanguíneos, provocando vasoconstricción.
Estimulación Respiratoria: La this compound aumenta la frecuencia respiratoria en gatos anestesiados.
Otros Efectos: Influye en la tensión intestinal, la producción de orina y exhibe efectos similares al veneno de flecha.
b. Mecanismo de Acción: El mecanismo preciso mediante el cual la this compound ejerce sus efectos sigue siendo un área de investigación en curso. Probablemente implica interacciones con objetivos moleculares específicos y vías de señalización.
Mecanismo De Acción
Target of Action
Leonurine, an alkaloid found in the Leonurus genus, has been shown to interact with several key targets. These include GSR, CYP2C9, BCHE, GSTP1, TGM2, and PLA2G2A . It also targets Cx36/CaMKII in PC12 cells . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and autophagy .
Mode of Action
Leonurine interacts with its targets to exert its therapeutic effects. For instance, it inhibits lung cancer cell immune evasion by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells and down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression . It also provides neuroprotection against oxygen-glucose deprivation by targeting the Cx36/CaMKII pathway .
Biochemical Pathways
Leonurine affects several biochemical pathways. Key signal transduction pathways implicated in its action include the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), the Phosphoinositide3-Kinase/Serine/Threonine Protein Kinase (PI3K/AKT), the Signal Transducer and Activator of Transcription 3 (STAT3), and the Mitogen-Activated Protein/Extracellular Signal-Regulated Kinase (MAP/ERK) . It also affects glycerophospholipid metabolism, linoleic acid metabolism, tryptophan metabolism, and glutamate metabolism .
Pharmacokinetics
A leonurine o/o microemulsion has been developed to enhance its absorption and bioavailability .
Result of Action
Leonurine exhibits its anticancer potential by inhibiting neoplastic cell proliferation, inducing apoptosis and autophagy, and containing oncogenic cell invasion and migration . It also reduces oxidative stress and provides neuroprotection against ischemic injury .
Action Environment
Environmental factors such as oxidative stress and inflammation can influence the action of leonurine. For instance, leonurine can reduce inflammation by inhibiting the production of intracellular ROS, as well as inhibiting the activation of p38 and MAPK pathways, and finally blocking the activation of NF-κB . It also ameliorates oxidative stress damage and insufficient angiogenesis of HUVECs induced by H2O2 through activating the PI3K/Akt-eNOS signaling pathway .
Análisis Bioquímico
Biochemical Properties
Leonurine interacts with several enzymes and proteins. It weakly binds to multiple GABA receptor sites, including the GABA A receptor . It shows much higher affinity as a 5-HT3A receptor antagonist . It can regulate a variety of functions including oxidative stress, inflammation, fibrosis, apoptosis, and metabolic disorder .
Cellular Effects
Leonurine has demonstrated various effects on different types of cells and cellular processes. It has shown to inhibit the progression of endometriosis by inhibiting the aromatase-estrogen receptor (ER) α activated by TNF-α, increasing the expression of progesterone receptor subtype B (PRB), and promoting autophagy and apoptosis of endometrial stromal cells . It also inhibits lung cancer cell immune evasion and exerts anti-lung cancer effects by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells and down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression .
Molecular Mechanism
Leonurine exerts its effects at the molecular level through various mechanisms. It reduces inflammation by inhibiting the production of intracellular ROS, as well as inhibiting the activation of p38 and MAPK pathways, and finally blocking the activation of NF-κB . It also inhibits lung cancer cell immune evasion and exerts anti-lung cancer effects by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway .
Dosage Effects in Animal Models
In animal models, the effects of leonurine vary with different dosages. For instance, leonurine could inhibit the progression of endometriosis in a mouse model at dosages of 7.5 and 15 mg/kg/d for 7 days
Metabolic Pathways
Leonurine is involved in several metabolic pathways. It has been found to modulate the JAK-STAT/PI3K-Akt and PPAR signaling pathways
Transport and Distribution
Leonurine is primarily distributed in the plasma and extracellular fluids
Subcellular Localization
It is suggested that the final synthesis step of leonurine takes place in the vacuole
Métodos De Preparación
a. Fuentes Naturales: La leonurina se puede extraer de diferentes especies de valeriana roja, incluyendo Leonurus sibiricus , Leonurus heterophyllus y Leonurus artemisia . Estas plantas contienen this compound en sus hojas o partes aéreas completas.
b. Síntesis Química: Si bien las fuentes naturales proporcionan cantidades limitadas, la síntesis química ofrece una ruta alternativa para obtener this compound. Un método sintético común implica los siguientes pasos:
- Comenzando con ácido benzoico , se protege el carbono activo con cloroformiato de etilo .
- Bajo catálisis de ácido de Lewis, se abre el anillo de tetrahidrofurano.
- Se hidroliza el éster resultante para obtener ácido 4-etoxicarbonil-3,5-dimetoxi benzoico .
- Reacciona este compuesto con isotiocianato de metilo para producir this compound .
Análisis De Reacciones Químicas
La leonurina experimenta varias reacciones, que incluyen:
Oxidación: Se puede oxidar en condiciones apropiadas.
Reducción: Las reacciones de reducción pueden modificar su estructura.
Sustitución: La this compound puede participar en reacciones de sustitución. Los reactivos y condiciones comunes varían según la reacción específica. Los productos principales formados a partir de estas reacciones no siempre están bien documentados, pero la investigación adicional podría revelar información valiosa.
Comparación Con Compuestos Similares
La singularidad de la leonurina radica en su combinación de efectos uterinos, acciones cardiovasculares y estimulación respiratoria. Si bien otros alcaloides comparten algunas propiedades, el impacto multifacético de la this compound la distingue.
Conclusión
La this compound continúa intrigando a los investigadores, y sus diversos efectos justifican una mayor investigación. A medida que exploramos sus aplicaciones, descubrimos el potencial oculto de este notable compuesto.
Propiedades
IUPAC Name |
4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSUWLDMZFYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179434 | |
| Record name | Leonurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24697-74-3 | |
| Record name | Leonurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24697-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leonurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024697743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leonurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24697-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEONURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09Q5W34QDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((Z)-1-{3-BROMO-5-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(2-THIENYL)-1,3-OXAZOL-5-ONE](/img/structure/B1674656.png)


![[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate](/img/structure/B1674663.png)
![Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate](/img/structure/B1674665.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate](/img/structure/B1674666.png)







